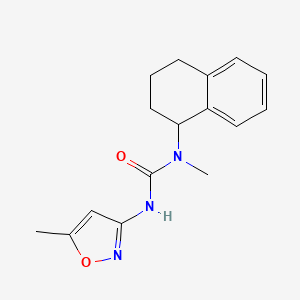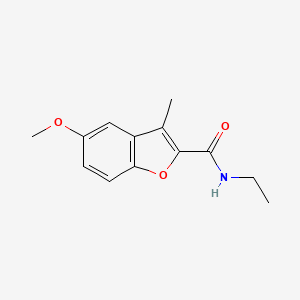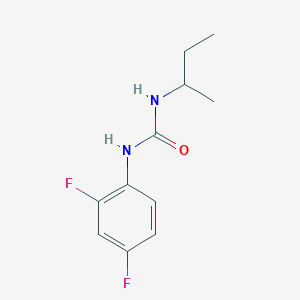![molecular formula C17H25N5O B7455577 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential applications in medical research. This compound is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1), which is involved in the stress response system. The purpose of
作用机制
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a selective antagonist of the CRF1 receptor, which is involved in the stress response system. When activated, the CRF1 receptor triggers the release of corticotropin-releasing hormone (CRH), which in turn stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH then stimulates the release of cortisol from the adrenal glands, which is a key component of the stress response system. By blocking the CRF1 receptor, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide prevents the release of CRH and the subsequent activation of the stress response system.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, and it has been shown to have antidepressant effects in both animal models and humans. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has also been shown to reduce the release of stress hormones such as cortisol and ACTH in response to stressors.
实验室实验的优点和局限性
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is that it is a highly selective antagonist of the CRF1 receptor, which makes it a useful tool for studying the role of the CRF1 receptor in various physiological processes. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide. One area of interest is the potential role of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in the treatment of disorders such as PTSD and addiction. Another area of interest is the potential role of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide in the regulation of the immune system, as there is evidence to suggest that the stress response system can modulate immune function. Additionally, there is interest in developing longer-acting CRF1 antagonists that could be used in clinical settings.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-(4-pyridyl)piperazine with 2-bromo-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium methoxide to yield the final product.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in medical research. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been investigated as a potential treatment for anxiety and depression in humans. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has also been studied for its potential role in the regulation of the stress response system, and it has been investigated as a potential treatment for disorders such as post-traumatic stress disorder (PTSD) and addiction.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-14(2)17(3,13-18)20-16(23)12-21-8-10-22(11-9-21)15-6-4-5-7-19-15/h4-7,14H,8-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCZWEBRUAONFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)

